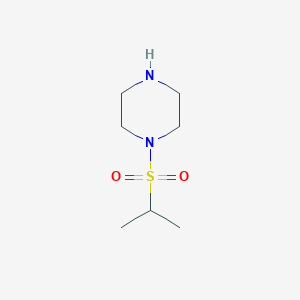

1-(Isopropylsulfonyl)piperazine

CAS No.: 534615-34-4

Cat. No.: VC2273546

Molecular Formula: C7H16N2O2S

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 534615-34-4 |

|---|---|

| Molecular Formula | C7H16N2O2S |

| Molecular Weight | 192.28 g/mol |

| IUPAC Name | 1-propan-2-ylsulfonylpiperazine |

| Standard InChI | InChI=1S/C7H16N2O2S/c1-7(2)12(10,11)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3 |

| Standard InChI Key | LCXAFSYDJOFYKE-UHFFFAOYSA-N |

| SMILES | CC(C)S(=O)(=O)N1CCNCC1 |

| Canonical SMILES | CC(C)S(=O)(=O)N1CCNCC1 |

Introduction

Chemical Identity and Structural Characteristics

1-(Isopropylsulfonyl)piperazine is a sulfonyl-substituted piperazine with molecular formula C₇H₁₆N₂O₂S and a molecular weight of 192.28 g/mol . The compound features a piperazine ring with an isopropylsulfonyl group attached to one of the nitrogen atoms, creating a tertiary amine at this position while maintaining a secondary amine at the other nitrogen. The structure combines the heterocyclic piperazine core with the functional versatility of a sulfonyl group, creating a molecule with distinct chemical properties.

The compound is also known by several synonyms including:

The basic chemical structure consists of a six-membered piperazine ring with alternating nitrogen atoms at positions 1 and 4, with the isopropylsulfonyl group attached to position 1. This arrangement confers specific spatial and electronic properties that influence both its reactivity and potential biological activities.

Physical and Chemical Properties

Physical Properties

While specific physical property data for 1-(Isopropylsulfonyl)piperazine is limited in the provided sources, its physical characteristics can be inferred from its chemical structure and similar compounds. The molecule contains both polar and non-polar regions, suggesting moderate solubility in both aqueous and organic solvents.

Chemical Properties

The chemical reactivity of 1-(Isopropylsulfonyl)piperazine is influenced by its key functional groups:

The compound likely exhibits chemical behavior consistent with other N-substituted piperazines, including basic properties due to the presence of the unsubstituted secondary amine.

Derivatives and Related Compounds

(2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine

A notable derivative is (2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine (CID 45496692, molecular formula C₉H₂₁N₃O₂S, molecular weight 235.35 g/mol), which contains the 1-(Isopropylsulfonyl)piperazine structure with an additional ethylamine group . This compound essentially represents a functionalized version of 1-(Isopropylsulfonyl)piperazine where the secondary amine position has been alkylated with an ethylamine linker.

1-(Propane-2-sulfonyl)piperazine hydrochloride

The hydrochloride salt of 1-(Isopropylsulfonyl)piperazine (CAS 1062059-60-2, molecular formula C₇H₁₇ClN₂O₂S) represents an important form of the compound that may offer improved stability, solubility, or bioavailability for certain applications . Salt formation is a common technique in pharmaceutical chemistry to modify the physicochemical properties of a compound.

Table 1. Comparison of 1-(Isopropylsulfonyl)piperazine and Related Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| 1-(Isopropylsulfonyl)piperazine | C₇H₁₆N₂O₂S | 192.28 | 534615-34-4 | Base structure with isopropylsulfonyl on one nitrogen |

| 1-(Isopropylsulfonyl)piperazine hydrochloride | C₇H₁₇ClN₂O₂S | 228.74 | 1062059-60-2 | Hydrochloride salt of base compound |

| (2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine | C₉H₂₁N₃O₂S | 235.35 | 1178696-38-2 | Ethylamine functionality on second nitrogen |

Structure-Activity Relationships

The relationship between chemical structure and biological activity is fundamental to understanding the potential applications of 1-(Isopropylsulfonyl)piperazine. Several structural features merit consideration:

-

The piperazine ring provides a rigid scaffold that can present functional groups in specific spatial orientations.

-

The isopropylsulfonyl group introduces hydrophobicity and potential hydrogen bond acceptor sites through the sulfonyl oxygen atoms.

-

The secondary amine (NH) group represents a site for hydrogen bonding and further functionalization.

These structural elements collectively influence the compound's interaction with biological targets. For example, in piperazine-containing anthelmintics, the spacing between nitrogen atoms is critical for interaction with GABA receptors , while in antimicrobial piperazines, the nature of substituents significantly affects activity profiles against different pathogens .

Analytical Methods and Identification

Identification and analysis of 1-(Isopropylsulfonyl)piperazine can likely be accomplished using standard analytical techniques common in organic and pharmaceutical chemistry:

-

Chromatographic methods including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC)

-

Spectroscopic techniques including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR)

-

Elemental analysis for confirmation of elemental composition

The compound has specific identifiers that aid in its unambiguous identification:

Current Research and Future Perspectives

Research on piperazine derivatives continues to be an active area in medicinal chemistry, with particular focus on their potential as antimicrobial, anthelmintic, and other bioactive agents. The design and synthesis of piperazine-based compounds conjugated with various functional groups has shown promise in applications such as gene expression regulation through small interfering RNA (siRNA) .

Future research directions for 1-(Isopropylsulfonyl)piperazine might include:

-

Exploration of its potential as a building block for more complex bioactive molecules

-

Investigation of structure-activity relationships through systematic modification of the basic structure

-

Evaluation of specific biological activities, particularly in antimicrobial and parasitic applications

-

Development of improved synthetic routes for the compound and its derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume